5-PAHSA, a member of the fatty acid hydroxy fatty acid (FAHFA) family, is a bioactive lipid primarily found in white adipose tissue (WAT) []. It is formed by the esterification of palmitic acid at the fifth carbon of hydroxy stearic acid. This endogenous lipid has garnered significant research attention due to its potential roles in regulating glucose and lipid metabolism, along with its anti-inflammatory properties [, , , , ].
5-Pahsa is derived from the esterification of palmitic acid with hydroxystearic acid. It is classified under fatty acid esters and is recognized for its lipokine properties, which are signaling molecules that modulate metabolic functions in various tissues, particularly adipose tissue. The compound has been studied for its effects on glucose homeostasis and lipid metabolism.
The synthesis of 5-Pahsa involves a multi-step process that has been detailed in various studies. According to Kahn et al., the synthesis begins with the preparation of a Grignard reagent, which is then reacted with tetradecanal to produce nonadec-1-en-6-ol. This alcohol is subsequently converted into an ester, followed by oxidation steps that yield 5-Pahsa. The final product is purified using flash column chromatography, ensuring high purity levels suitable for biological assays .
The molecular formula for 5-Pahsa is , and it features a hydroxyl group attached to a long-chain fatty acid structure. The structural characteristics include:
5-Pahsa participates in several biochemical reactions, primarily influencing metabolic pathways related to glucose uptake and lipid metabolism. It has been shown to activate specific signaling pathways such as AMP-activated protein kinase (AMPK) and inhibit pro-inflammatory pathways mediated by nuclear factor-kappa B (NF-κB). These interactions suggest that 5-Pahsa plays a crucial role in modulating insulin sensitivity under various conditions, including high glucose environments .
The mechanism through which 5-Pahsa exerts its effects involves several key processes:
5-Pahsa exhibits distinct physical and chemical properties:
The compound's stability under physiological conditions makes it suitable for biological experiments .
5-Pahsa has garnered attention for its potential applications in:
Research continues to explore the full spectrum of applications for 5-Pahsa, particularly in the context of metabolic disorders .
FAHFAs constitute a structurally diverse family of branched lipids defined by an ester linkage between a fatty acid (FA) and a hydroxy fatty acid (OH-FA). Their classification involves two primary structural determinants: the identity of the constituent fatty acids and the specific positional isomerism of the ester bond. The fatty acid chains exhibit variability in carbon chain length (commonly C16 or C18) and saturation degree (saturated or monounsaturated). The hydroxy fatty acid component features a hydroxyl group (-OH) that serves as the attachment point for the ester-linked fatty acid. Critically, the carbon position on the hydroxy fatty acid backbone where this ester bond forms defines the regioisomer (e.g., 5-, 9-, or 12/13-PAHSA). This positional isomerism significantly influences the biological activity and metabolic fate of each FAHFA species [1] [4] [7].
5-PAHSA (5-(palmitoyloxy)octadecanoic acid), with the systematic chemical name 5-hexadecanoyloxyoctadecanoic acid, exemplifies this structural complexity. Its molecular formula is C₃₄H₆₆O₄ (molecular weight: 538.89 g/mol). The structure consists of a saturated palmitic acid (C16:0) esterified via an ester bond to the hydroxyl group located specifically on the fifth carbon of a saturated stearic acid backbone (C18:0). This specific regioisomeric configuration—esterification at the 5-position—is crucial for its distinct biological functions compared to other PAHSA isomers like 9-PAHSA. The compound is typically handled in organic solvents such as chloroform for research purposes and requires storage at low temperatures (-20°C) to maintain stability [4] [7].
Table 1: Structural Characteristics of Major PAHSA Regioisomers
Regioisomer | Chemical Name | Ester Bond Position | Fatty Acid Component | Hydroxy Fatty Acid Component |
---|---|---|---|---|
5-PAHSA | 5-(Palmitoyloxy)octadecanoic acid | 5 | Palmitic acid (C16:0) | Stearic acid (C18:0) |
9-PAHSA | 9-(Palmitoyloxy)octadecanoic acid | 9 | Palmitic acid (C16:0) | Stearic acid (C18:0) |
12/13-PAHSA | 12/13-(Palmitoyloxy)octadecanoic acid | 12 or 13 | Palmitic acid (C16:0) | Stearic acid (C18:0) |
The discovery of 5-PAHSA emerged from metabolomic profiling aimed at identifying lipid species differentially regulated in insulin-sensitive versus insulin-resistant states. Initial studies revealed a significant reduction in multiple PAHSA isomers, particularly 5-PAHSA and 9-PAHSA, in the adipose tissue and serum of insulin-resistant mice and humans compared to their insulin-sensitive counterparts. This correlation strongly suggested a physiological role for these lipids in metabolic health [4] [7].
5-PAHSA is endogenously produced and distributed in various mammalian tissues, with its highest concentrations typically found in metabolically active sites. White adipose tissue (WAT), particularly subcutaneous depots, serves as a major site for 5-PAHSA synthesis and storage. Significant levels are also detectable in the liver, serum, and, notably, the pancreas. Importantly, the concentration of 5-PAHSA is dynamically regulated and can be influenced by nutritional status (fasting vs. fed), environmental stressors like cold exposure, and metabolic health (insulin sensitivity vs. insulin resistance). For instance, cold exposure robustly stimulates the local production of 5-PAHSA (and 9-PAHSA) within white adipose tissue, suggesting a role in adaptive thermogenesis and energy expenditure [1] [7] [8].
Beyond free 5-PAHSA, research has identified a significant reservoir of this bioactive lipid esterified within triacylglycerols (TAGs), forming structures termed TAG estolides (e.g., TAG 16:0/16:0/9-PAHSA). This reservoir becomes particularly evident in genetic models lacking adipose triglyceride lipase (ATGL), where impaired lipolysis leads to reduced free PAHSA levels and a corresponding accumulation of these TAG-bound forms. This discovery indicates that lipolysis, specifically ATGL-mediated hydrolysis, is essential for liberating bioactive free 5-PAHSA from its storage form in adipose tissue triglycerides [1].
Table 2: Distribution and Regulatory Factors for 5-PAHSA in Mammalian Systems
Tissue/Biofluid | Relative Abundance | Key Regulatory Factors | Functional Implications |
---|---|---|---|
White Adipose Tissue (WAT) | High | ↑ Cold Exposure, ↑ Insulin Sensitivity, ↑ De Novo Lipogenesis (DNL) | Major site of synthesis, storage (free and TAG-bound), thermogenic adaptation |
Serum/Plasma | Moderate | ↓ Insulin Resistance, ↓ Obesity, Nutritional Status | Endocrine signaling, biomarker potential |
Liver | Moderate | Metabolic status, Liver fat content | Glucose/lipid metabolism regulation |
Pancreas | Emerging Evidence | Glucose levels, Potential direct effects on islets | β-cell function and insulin secretion modulation |
Brown Adipose Tissue (BAT) | Investigated | Cold Exposure | Thermogenesis, energy expenditure |
5-PAHSA exerts multifaceted beneficial effects on glucose and lipid metabolism, positioning it as a significant endogenous regulator of metabolic homeostasis. Its actions are particularly relevant in the context of obesity-associated insulin resistance and type 2 diabetes.
5-PAHSA enhances insulin sensitivity through several interconnected mechanisms. In adipocytes, it signals through the G-protein-coupled receptor 120 (GPR40/FFAR1), although GPR120 involvement has also been suggested in some contexts [6]. This signaling pathway enhances insulin-stimulated glucose uptake into adipocytes, a fundamental process for maintaining whole-body glucose homeostasis. Importantly, 5-PAHSA appears to prime adipocytes for glucose metabolism in a manner distinct from insulin itself. Studies using ¹³C isotope tracers and dynamic metabolomics reveal that 5-PAHSA promotes de novo lipogenesis (DNL) from glucose while simultaneously impeding triacylglycerol (TAG) synthesis. This unique metabolic rewiring favors the generation of signaling lipids or energy utilization over storage [1] [6].
Furthermore, 5-PAHSA plays a crucial role in modulating adipose tissue triglyceride/fatty acid (TAG/FA) cycling. Metabolic labeling studies using ²H₂O demonstrate that 5-PAHSA potentiates the effects of cold exposure, stimulating both lipogenesis and lipolysis within white adipose tissue. This increased cycling activity enhances the metabolic flexibility of the tissue. 5-PAHSA also influences the fate of lipolytic products by promoting the selective re-esterification of specific fatty acids, thereby altering the profile of released adipocyte lipids. This activity contributes to a lean phenotype and improved metabolic health observed under conditions favoring 5-PAHSA production [1].
Chronic low-grade inflammation is a hallmark of obesity and insulin resistance. 5-PAHSA exhibits orally active anti-inflammatory properties, reducing the production of pro-inflammatory cytokines and potentially mitigating adipose tissue inflammation. This effect is crucial as inflamed adipose tissue is a major contributor to systemic insulin resistance [2] [3].
Emerging research highlights a direct beneficial role for 5-PAHSA on pancreatic β-cell function. Preliminary studies utilizing innovative models like the "Islet-on-a-Chip" demonstrate that 5-PAHSA incubation enhances β-cell proliferation and insulin expression. After 48 hours of incubation with 100 µM 5-PAHSA, significantly higher expression of insulin was observed compared to controls. This was functionally corroborated by increased glucose-stimulated insulin secretion (GSIS) under both low (2.5 mM) and high (16.5 mM) glucose conditions. These findings suggest 5-PAHSA may protect β-cells and enhance their function, offering a potential dual benefit for diabetes: improving insulin sensitivity in peripheral tissues and bolstering insulin secretion capacity [8].
The role of 5-PAHSA in the adaptive response to cold exposure underscores its physiological significance in metabolic remodeling. Cold exposure robustly stimulates local production of 5- and 9-PAHSAs within white adipose tissue. This increase accompanies and supports the metabolic shift required for thermogenesis. 5-PAHSA facilitates the coordination between glucose utilization (driving DNL in WAT) and lipid mobilization (lipolysis providing fuel for brown fat thermogenesis). By promoting DNL and TAG/FA cycling within WAT, 5-PAHSA helps replenish triglyceride stores while ensuring a supply of fatty acids for heat production in brown adipose tissue (BAT). This adaptive mechanism highlights the lipid's role as a lipokine – a signaling lipid with hormone-like functions coordinating inter-tissue communication [1].
The collective physiological effects of 5-PAHSA – enhancing insulin sensitivity, promoting healthy adipose tissue function, reducing inflammation, and potentially protecting and stimulating β-cells – strongly support its therapeutic potential for metabolic diseases like type 2 diabetes and obesity [2] [8]. Its status as an endogenous lipid with beneficial effects offers a promising avenue for novel therapeutic strategies aimed at mimicking or boosting its activity.
However, research translation faces challenges. While acute studies often show benefit, studies examining repeated treatment with 5-PAHSA (or 9-PAHSA) isomers in diet-induced obese (DIO) mice have yielded mixed results, with some failing to demonstrate sustained improvements in glucose control [3]. This discrepancy highlights the complexity of metabolic regulation in vivo and potential compensatory mechanisms or differences in experimental design (dosing, duration, model systems). Key unresolved questions concern the precise molecular targets beyond GPR40, the relative importance of different tissue-specific effects (adipose vs. pancreas vs. liver), the long-term efficacy and stability of 5-PAHSA in vivo, and the optimal therapeutic strategy (direct administration, enhancing endogenous production, or targeting degradation). Addressing these gaps is crucial for harnessing the full potential of this intriguing lipokine [1] [3] [6].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1